Imazethapyr Impurity 10

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

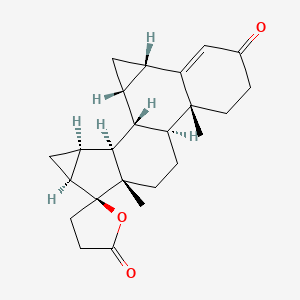

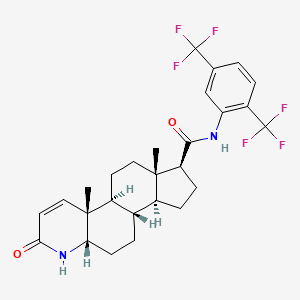

Imazethapyr Impurity 10 is a byproduct or degradation product associated with the herbicide Imazethapyr. Imazethapyr is a selective systemic herbicide belonging to the imidazolinone group, widely used in agriculture for controlling a broad spectrum of weeds in crops like soybean and other legumes . The impurity is often studied to understand its environmental impact, toxicity, and behavior in various conditions.

Métodos De Preparación

The preparation of Imazethapyr Impurity 10 involves several synthetic routes and reaction conditions. One common method includes the synthesis of Imazethapyr itself, where the impurity is formed as a byproduct. The synthetic route typically involves the reaction of 5-ethyl-2,3-dinicotinic acid anhydride with 2-amino-2,3-dimethyl nitrile, followed by hydrolysis and cyclization under specific conditions . Industrial production methods may involve the use of specific catalysts and controlled environments to minimize the formation of impurities.

Análisis De Reacciones Químicas

Imazethapyr Impurity 10 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of different oxides, while reduction may yield amines or other reduced forms .

Aplicaciones Científicas De Investigación

Imazethapyr Impurity 10 has several scientific research applications. In chemistry, it is studied to understand the degradation pathways and environmental impact of herbicides. In biology, its effects on non-target organisms, such as microalgae and soil microorganisms, are investigated . In medicine, research may focus on its potential toxicity and health effects. Industrial applications include its role in the formulation and stability of herbicide products .

Mecanismo De Acción

The mechanism of action of Imazethapyr Impurity 10 involves its interaction with specific molecular targets and pathways. Like Imazethapyr, it may inhibit the enzyme acetohydroxyacid synthase, which is crucial for the biosynthesis of branched-chain amino acids in plants . This inhibition disrupts protein biosynthesis, leading to the death of susceptible organisms. The impurity may also affect other metabolic pathways, contributing to its overall toxicity .

Comparación Con Compuestos Similares

Imazethapyr Impurity 10 can be compared with other similar compounds, such as other imidazolinone herbicides and their impurities. Similar compounds include Imazapyr, Imazamox, and Imazapic. These compounds share similar mechanisms of action but may differ in their environmental persistence, toxicity, and effectiveness . This compound is unique in its specific degradation pathways and the particular effects it has on non-target organisms .

Propiedades

Número CAS |

102268-21-3 |

|---|---|

Fórmula molecular |

C15H19N3O3 |

Peso molecular |

289.34 |

Apariencia |

Solid |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

3-Ethyl-5,7-dihydro-α-methyl-α-(1-methylethyl)-5,7-dioxo-6H-pyrrolo[3,4-b]pyridine-6-acetamide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-di-[2-(2,3-Dihydrobenzofuran-4-yl)ethyl]aminoethyl)-3,3-diphenylpyrolidine-2-one](/img/structure/B601940.png)

![(E)-4-[[3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(2-methylpropanoyloxy)phenyl]methoxy]-4-oxobut-2-enoic acid](/img/structure/B601959.png)